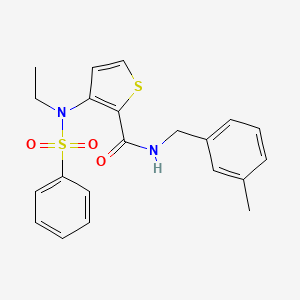
3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide, commonly known as ETS, is a synthetic compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. The unique chemical structure of ETS makes it a promising candidate for the development of new drugs that can target a variety of diseases.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Synthesis of Aryl Sulfonamide Compounds
Aryl Sulfonamides Bearing Thiophene and Chromene Moieties
Research has highlighted the importance of aryl sulfonamides containing thiophene or chromene moieties due to their potential antibacterial properties. These compounds are noted for their pharmacological activities against pathogenic microbes, underscoring their significance in medicinal and industrial chemistry. The synthetic methods and antibacterial activity of these compounds have been thoroughly reviewed, emphasizing their role as potential antibacterial agents (Rathore et al., 2021).
Antioxidant Activity and Analytical Methods
Antioxidant Activity of Aryl Sulfonamides
Various analytical methods have been developed for determining the antioxidant activity of compounds, including aryl sulfonamides. These methods, such as the ABTS/PP decolorization assay, are crucial for understanding the antioxidant capacity of these compounds, which could have implications for their application in medicinal chemistry and material science (Munteanu & Apetrei, 2021); (Ilyasov et al., 2020).
Sulfonamide Compounds as Potential Therapeutic Agents
Patent Reviews on Sulfonamide Inhibitors
Recent reviews of patents related to sulfonamide compounds have shed light on their wide applications, ranging from their use as antimicrobial agents to their roles in treating various conditions such as cancer and glaucoma. These reviews provide valuable insights into the development and application of sulfonamide compounds in therapeutic contexts (Carta et al., 2012); (Gulcin & Taslimi, 2018).
Environmental and Synthetic Applications
Degradation of Environmental Pollutants
Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the role of sulfonamido derivatives in the environmental breakdown of persistent pollutants. These findings underscore the environmental significance of sulfonamide compounds in addressing pollution and promoting sustainability (Liu & Avendaño, 2013).
Synthesis of Thiophenes
Thiophene derivatives, including those incorporating sulfonamide groups, have wide-ranging applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and applications of thiophene derivatives have been extensively reviewed, highlighting their importance across multiple scientific disciplines (Xuan, 2020).
Eigenschaften
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-10-5-4-6-11-18)19-12-13-27-20(19)21(24)22-15-17-9-7-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQRPMGUXOLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

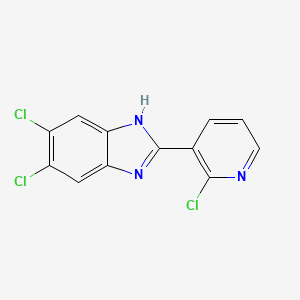
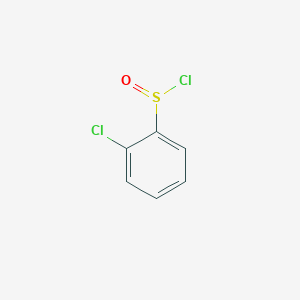
![N-{4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]phenyl}acetamide](/img/structure/B2805605.png)
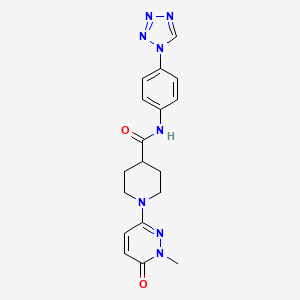
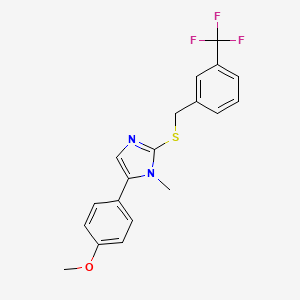
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
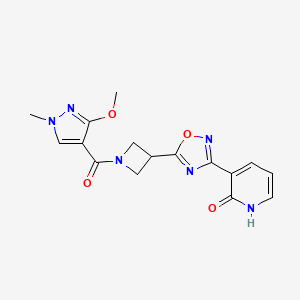
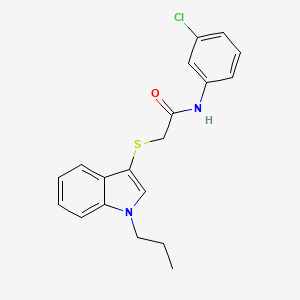
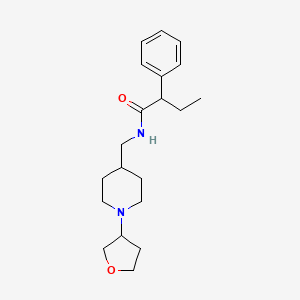
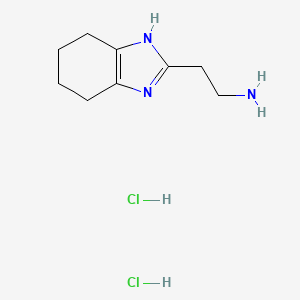
![N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805616.png)
![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)
![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)